molecular formula C10H11BrClNS B1266059 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride CAS No. 22964-00-7

2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride

Cat. No.: B1266059
CAS No.: 22964-00-7
M. Wt: 292.62 g/mol
InChI Key: OEAWWTFUTOCGLS-UHFFFAOYSA-N
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Description

2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C10H11BrClNS and a molecular weight of 292.63 g/mol It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride typically involves the bromination of benzo[b]thiophene followed by the introduction of an ethanamine group. The general synthetic route can be summarized as follows:

    Bromination: Benzo[b]thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Amination: The brominated product is then reacted with ethylenediamine under reflux conditions to introduce the ethanamine group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: Using industrial-grade bromine and catalysts.

    Continuous flow reactors: For the amination step to ensure consistent product quality.

    Purification: Using crystallization or recrystallization techniques to obtain high-purity hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide.

Major Products

    Substitution: Formation of various substituted benzo[b]thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chlorobenzo[b]thiophen-3-yl)ethanamine hydrochloride
  • 2-(5-Fluorobenzo[b]thiophen-3-yl)ethanamine hydrochloride
  • 2-(5-Iodobenzo[b]thiophen-3-yl)ethanamine hydrochloride

Uniqueness

2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific reactions and applications.

Properties

IUPAC Name

2-(5-bromo-1-benzothiophen-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNS.ClH/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10;/h1-2,5-6H,3-4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAWWTFUTOCGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CS2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177514
Record name Benzo(b)thiophene-3-ethylamine, 5-bromo-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22964-00-7
Record name Benzo(b)thiophene-3-ethylamine, 5-bromo-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022964007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene-3-ethylamine, 5-bromo-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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